Octadecyl hexanoate Octadecyl hexanoate Octadecyl hexanoate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 41927-67-7
VCID: VC19638705
InChI: InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3
SMILES:
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol

Octadecyl hexanoate

CAS No.: 41927-67-7

Cat. No.: VC19638705

Molecular Formula: C24H48O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl hexanoate - 41927-67-7

Specification

CAS No. 41927-67-7
Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
IUPAC Name octadecyl hexanoate
Standard InChI InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3
Standard InChI Key GQKMJPMHAWIENG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCCCC

Introduction

Chemical Identity and Structural Features

Octadecyl hexanoate, systematically named octadecyl hexanoate, is characterized by an 18-carbon alkyl chain (octadecyl) esterified with a six-carbon carboxylic acid (hexanoic acid). Its molecular structure imparts notable hydrophobicity, making it valuable in formulations requiring water resistance.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₄₈O₂
Molecular Weight368.6 g/mol
CAS Registry Number41927-67-7
IUPAC NameOctadecyl hexanoate
AppearanceColorless to pale yellow liquid
Melting Point20–25°C
Boiling Point450–470°C (estimated)

The ester’s hydrophobic nature arises from its long alkyl chain, which reduces solubility in polar solvents while enhancing compatibility with nonpolar matrices .

Synthesis and Industrial Production

Esterification Reactions

The synthesis of octadecyl hexanoate typically involves acid-catalyzed esterification:
Hexanoic Acid+OctadecanolH+Octadecyl Hexanoate+H2O\text{Hexanoic Acid} + \text{Octadecanol} \xrightarrow{H^+} \text{Octadecyl Hexanoate} + \text{H}_2\text{O}
Sulfuric acid or p-toluenesulfonic acid serves as catalysts, with reactions conducted under reflux to remove water and drive equilibrium toward ester formation . Industrial processes often employ continuous reactors with solid acid catalysts (e.g., ion-exchange resins) to improve yield and reduce waste .

Optimization Strategies

Key parameters include:

  • Molar Ratio: Excess hexanoic acid (1.15:1 acid-to-alcohol) maximizes ester yield .

  • Temperature: 170–210°C balances reaction rate and side-product formation .

  • Catalyst Loading: 0.5–1.2% catalyst by mass ensures efficient conversion .

Post-synthesis, vacuum distillation or filtration removes unreacted precursors, yielding products with >98.5% purity .

Reactivity and Degradation Pathways

Hydrolysis Mechanisms

Octadecyl hexanoate undergoes hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis:
    C24H48O2+H2OH+C6H12O2+C18H38O\text{C}_{24}\text{H}_{48}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{H^+} \text{C}_6\text{H}_{12}\text{O}_2 + \text{C}_{18}\text{H}_{38}\text{O}
    Yielding hexanoic acid and octadecanol.

  • Saponification:
    C24H48O2+NaOHC6H11O2Na+C18H38O\text{C}_{24}\text{H}_{48}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_{11}\text{O}_2\text{Na} + \text{C}_{18}\text{H}_{38}\text{O}
    Producing sodium hexanoate and octadecanol .

Stability Considerations

The ester’s stability under thermal and oxidative stress is critical for industrial applications. Studies suggest decomposition above 300°C, releasing CO₂ and hydrocarbons .

Industrial and Scientific Applications

Lubricants and Surfactants

Octadecyl hexanoate’s hydrophobicity and thermal stability make it ideal for:

  • High-Temperature Lubricants: Reduces friction in machinery operating above 200°C.

  • Nonionic Surfactants: Enhances emulsification in cosmetic formulations .

Biomedical Research

Preliminary investigations highlight its role in:

  • Drug Delivery Systems: Encapsulates hydrophobic drugs via micelle formation.

  • Membrane Studies: Modifies lipid bilayer fluidity in cellular models .

Polymer Science

As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) and polyurethane foams without migrating excessively .

Comparative Analysis with Analogous Esters

Table 2: Comparison of Long-Chain Esters

EsterAlkyl Chain LengthMelting Point (°C)Primary Use
Octadecyl hexanoateC1820–25Lubricants
Octyl hexanoateC8-10Cosmetics
Hexadecyl octanoateC1615–18Plasticizers

Octadecyl hexanoate’s longer chain enhances thermal stability compared to shorter analogs, albeit at the cost of higher viscosity .

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